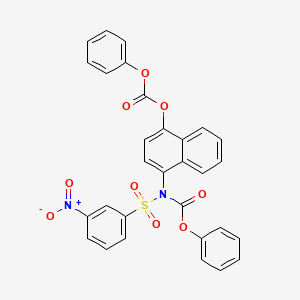
(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid, commonly known as TFM-TCA, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has shown promising results in scientific research, particularly in the areas of drug discovery and development, as well as in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Chemical and Biological Applications of Thiazolidine Derivatives
Thiazolidine compounds, including thiazolidin-4-ones, have been identified as a versatile scaffold in the development of new drugs due to their significant biological activities. This section will explore these applications, excluding drug use, dosage, and side effects as per your requirements.
Therapeutic Effects and Chemical Chaperones
Thiazolidine derivatives have been examined for their role as chemical chaperones, which can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum stress. This mechanism is crucial for maintaining cellular proteostasis and has potential therapeutic applications in various diseases characterized by protein misfolding and aggregation (P. Kolb et al., 2015).
Anticancer Activity and QSAR Studies
Several studies have highlighted the anticancer potential of 4-thiazolidinones, emphasizing their role in the design of novel anticancer agents. QSAR (Quantitative Structure-Activity Relationship) studies have played a significant role in understanding the relationships between chemical structure and biological activity, leading to the development of new compounds with enhanced anticancer properties (O. Devinyak et al., 2013).
Pharmacophore in Medicinal Chemistry
The thiazolidin-4-one core has been recognized as a pharmacophore in medicinal chemistry, offering a privileged scaffold for drug development. Recent studies have focused on its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This review presents a comprehensive overview of the biological activities of thiazolidin-4-ones and discusses the influence of different substituents on their activity (Dominika Mech et al., 2021).
Green Chemistry and Synthesis
The synthesis and functionalization of 1,3-thiazolidin-4-ones have been explored, with a focus on green chemistry methodologies. This approach aims to develop sustainable and environmentally friendly synthetic routes, highlighting the pharmacological importance of thiazolidin-4-one derivatives in medicinal chemistry (Jonas da Silva Santos et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The interaction between carboxylic acids, including thiazolidine-4-carboxylic acids, and biocatalysts has been studied to understand the inhibitory effects on microbes used in the production of biorenewable chemicals. This research is essential for developing strategies to improve microbial tolerance and industrial performance (L. Jarboe et al., 2013).
Propiedades
IUPAC Name |
(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWRKHYLMJACA-JAVCKPHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)
![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)

![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)


![N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide](/img/structure/B2828907.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)
![3-Bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one](/img/structure/B2828912.png)
